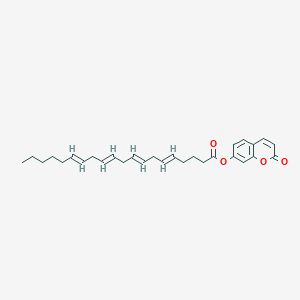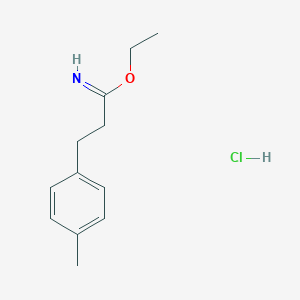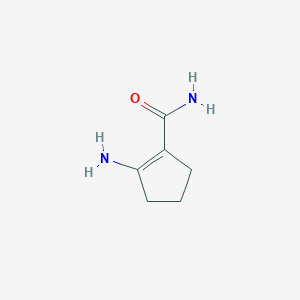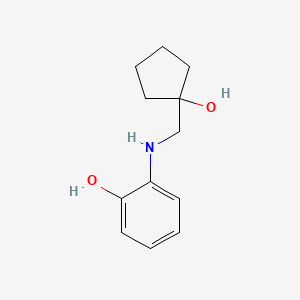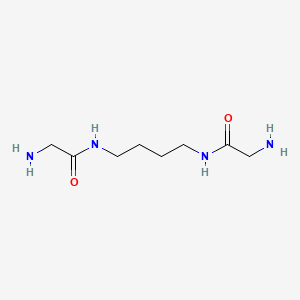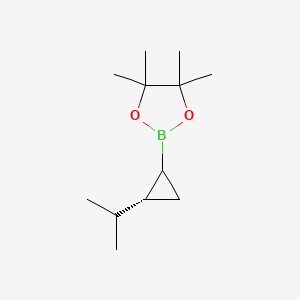
N-Hexadecyl-O-phosphono-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyl-O-phosphono-L-serine is a phospholipid derivative that has gained attention in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a long hexadecyl chain attached to the serine backbone, with a phosphono group linked to the hydroxyl group of serine. This structure imparts specific biochemical and biophysical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-O-phosphono-L-serine typically involves the esterification of L-serine with hexadecanol, followed by phosphorylation. The process begins with the protection of the amino and carboxyl groups of L-serine to prevent unwanted side reactions. The hydroxyl group of serine is then esterified with hexadecanol using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the esterification, the protecting groups are removed, and the resulting compound is phosphorylated using phosphorus oxychloride (POCl3) or a similar phosphorylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the synthesis and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-O-phosphono-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with
Properties
Molecular Formula |
C19H40NO6P |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-2-(hexadecylamino)-3-phosphonooxypropanoic acid |
InChI |
InChI=1S/C19H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19(21)22)17-26-27(23,24)25/h18,20H,2-17H2,1H3,(H,21,22)(H2,23,24,25)/t18-/m0/s1 |
InChI Key |
UQTOBLQTOJGOEX-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN[C@@H](COP(=O)(O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(COP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


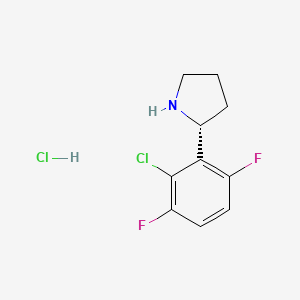
![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)

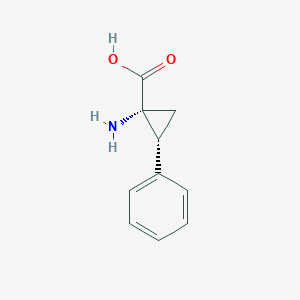
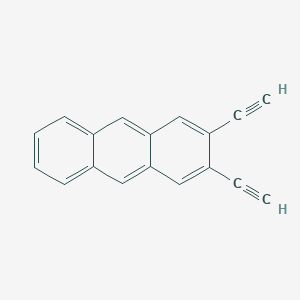
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)

